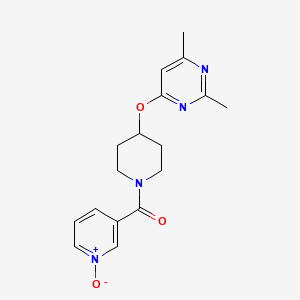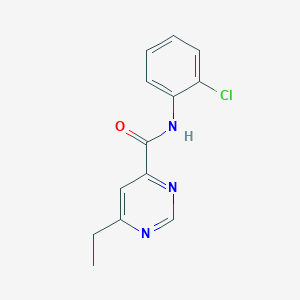
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide, also known as CEP-184, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of a protein called IKKβ, which is involved in the activation of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cell survival, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. By inhibiting the activity of IKKβ, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide blocks the activation of the NF-κB pathway, leading to the suppression of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types, including macrophages and dendritic cells. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied, and its pharmacological properties are well-characterized, making it a reliable tool for researchers. However, one limitation of using N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide. One area of interest is the development of novel derivatives of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide as a potential therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 2-chlorobenzonitrile and ethyl acetoacetate with guanidine carbonate in the presence of a suitable catalyst. The reaction yields N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(2-chlorophenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-2-9-7-12(16-8-15-9)13(18)17-11-6-4-3-5-10(11)14/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBIEAAMLMPGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



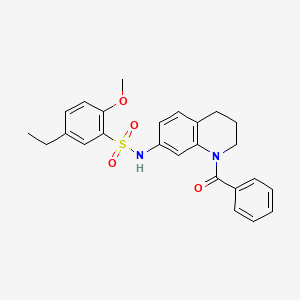
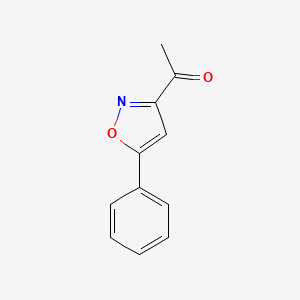
![[1-(Fluoromethyl)cyclobutyl]methanol](/img/structure/B2594356.png)
![8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2594358.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2594360.png)

![7-Oxa-3lambda6-thia-10-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride](/img/structure/B2594363.png)
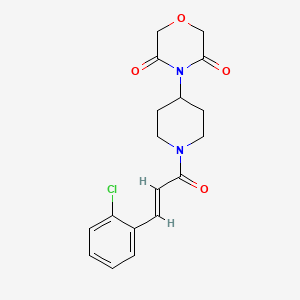
![1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594365.png)
![3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole](/img/structure/B2594366.png)
![N1-(2-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2594368.png)
